molecular formula C10H15Cl2N3O B2928632 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride CAS No. 2034621-33-3

1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride

Cat. No.: B2928632
CAS No.: 2034621-33-3
M. Wt: 264.15
InChI Key: RBEQJOAQENHSIB-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride is a heterocyclic compound featuring a pyrrolidin-2-one (a five-membered lactam ring) substituted with a 4-(aminomethyl)pyridin-2-yl group and two hydrochloride salts. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. The compound is listed under CAS number 1439897-74-1 and is categorized as a biochemical building block .

Properties

IUPAC Name

1-[4-(aminomethyl)pyridin-2-yl]pyrrolidin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c11-7-8-3-4-12-9(6-8)13-5-1-2-10(13)14;;/h3-4,6H,1-2,5,7,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEQJOAQENHSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyrrolidin-2-one and 2-chloromethylpyridine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Formation of Intermediate: The intermediate product, 1-(4-(Chloromethyl)pyridin-2-yl)pyrrolidin-2-one, is formed.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the aminomethyl group.

    Purification: The final product is purified by recrystallization or chromatography to obtain 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one.

    Dihydrochloride Formation: The compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidin-2-one ring provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(4-(aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride with structurally related compounds, focusing on molecular properties, substituents, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Structural Features Source
This compound C₁₀H₁₄Cl₂N₃O* 278.15* 1439897-74-1 N/A Pyrrolidinone core, pyridinyl-aminomethyl, dihydrochloride
3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride C₈H₁₆Cl₂N₄ 239.15 EN300-127037 95% Piperidine core, triazole substituent, dihydrochloride
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride C₁₂H₁₇Cl₂N₃O 292.2 1286265-79-9 N/A Piperidine core, pyridinyl-ketone, dihydrochloride
(S)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride C₅H₁₁ClN₂O 150.61 1638744-96-3 N/A Chiral pyrrolidinone, single aminomethyl, hydrochloride
1-Aminopyrrolidin-2-one hydrochloride C₄H₈ClN₂O 136.58 20386-22-5 95% Simple pyrrolidinone, single amine, hydrochloride
4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride C₁₁H₁₅ClFN₂O 255.71 1177329-69-9 95+% Pyrrolidinone, fluorophenyl substituent, hydrochloride

*Deduced from structural analysis.

Key Structural and Functional Differences:

Core Heterocycle: The target compound uses a pyrrolidin-2-one (5-membered lactam), while others employ piperidine (6-membered amine) or piperazine rings. The dihydrochloride form in the target compound increases polarity and solubility relative to monohydrochloride analogs like (S)-4-(aminomethyl)pyrrolidin-2-one hydrochloride .

Substituent Diversity: The 4-(aminomethyl)pyridin-2-yl group in the target compound introduces aromaticity and a secondary amine site, which may enhance binding to biological targets. In contrast, compounds like 4-(aminomethyl)piperidin-1-ylmethanone dihydrochloride feature a ketone group, altering electronic properties .

Molecular Weight and Solubility: The target compound’s higher molecular weight (~278 g/mol) compared to simpler analogs (e.g., 1-aminopyrrolidin-2-one hydrochloride at 136.58 g/mol) suggests a larger surface area for intermolecular interactions . Dihydrochloride salts generally exhibit superior aqueous solubility over neutral or monohydrochloride forms, as seen in safety data for 4-(aminomethyl)piperidin-1-ylmethanone dihydrochloride .

Research Findings and Implications

  • Pharmaceutical Relevance: Pyrrolidinone derivatives are widely explored as protease inhibitors or kinase modulators due to their conformational rigidity and hydrogen-bonding capacity. The pyridinyl-aminomethyl group in the target compound may target enzymes with aromatic binding pockets .
  • Synthetic Utility: The dihydrochloride form simplifies purification and storage, as noted for related compounds in building block catalogs .
  • Toxicity and Safety : While specific toxicology data for the target compound is unavailable, structurally similar dihydrochlorides (e.g., piperidine derivatives) show low acute toxicity but may require handling precautions due to irritancy .

Biological Activity

1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C11H14Cl2N2O
  • Molecular Weight : 249.15 g/mol
  • SMILES Notation : Cl.NCc1ccc(cc1)N2CCCC2=O

This structure suggests potential interactions with biological targets, particularly in the context of receptor binding and enzyme inhibition.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes, potentially leading to therapeutic effects in cancer treatment. For example, derivatives have been identified as inhibitors of HPK1, a protein kinase involved in cancer signaling pathways .
  • Antibacterial Activity : Some related pyrrole derivatives demonstrate antibacterial properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against Staphylococcus aureus and Escherichia coli .

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
Enzyme InhibitionInhibits HPK1, affecting cancer cell signaling pathways
AntibacterialEffective against Staphylococcus aureus (MIC = 3.12 - 12.5 µg/mL)
AntiproliferativeDisplays antiproliferative effects on various cancer cell lines

Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

  • HPK1 Inhibition Study :
    • A study focused on the synthesis and evaluation of pyrrolidinone derivatives showed that certain modifications enhanced HPK1 inhibition, suggesting a pathway for developing anti-cancer agents .
  • Antibacterial Evaluation :
    • In vitro evaluations highlighted the antibacterial potential of pyrrole derivatives, with specific compounds showing significant activity against resistant bacterial strains. The study established a correlation between structural features and antibacterial efficacy .
  • Antiproliferative Effects :
    • Research on related compounds demonstrated their ability to inhibit cell viability in ovarian cancer cells. The study reported IC50 values indicating effective growth inhibition, supporting further exploration for therapeutic applications .

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